1-Cyclohexenecarbonyl chloride (CAS 36278-22-5) is a reactive acylating agent primarily used to introduce the 1-cyclohexenylcarbonyl group into molecules. Its key structural feature is the presence of both a highly reactive acyl chloride and a carbon-carbon double bond within the six-membered ring. This combination allows for subsequent functionalization or polymerization, a critical point of differentiation from its saturated analog, cyclohexanecarbonyl chloride, and its aromatic analog, benzoyl chloride. It is a key intermediate in the synthesis of specialized polymers, pharmaceuticals, and agrochemicals where the unsaturated alicyclic moiety is essential for the final product's function.
Substituting 1-Cyclohexenecarbonyl chloride with near analogs introduces critical functional compromises. Using cyclohexanecarbonyl chloride eliminates the carbon-carbon double bond, which is often a required site for polymerization, cross-linking, or metabolic activity in drug candidates. Opting for benzoyl chloride introduces a flat, aromatic ring system, fundamentally altering the molecule's three-dimensional structure and electronic properties compared to the non-planar cyclohexenyl group. While one could start with the precursor, 1-cyclohexenecarboxylic acid, this necessitates an additional, often hazardous, in-house chlorination step using reagents like thionyl chloride, adding process complexity, cost, and safety concerns that are avoided by procuring the acyl chloride directly.
The cyclohexenyl motif, introduced by 1-cyclohexenecarbonyl chloride, serves as a metabolically more stable bioisostere for furanose rings, a strategy successfully demonstrated in the development of the antiviral drug oseltamivir (Tamiflu). Replacing a furanose-like structure with the cyclohexenyl group can improve a drug candidate's metabolic profile. In contrast, the saturated cyclohexyl group (from cyclohexanecarbonyl chloride) acts as a bioisostere for t-butyl or phenyl groups, serving a different purpose in modulating lipophilicity and 3D conformation. This makes 1-cyclohexenecarbonyl chloride the specific choice when the goal is to mimic a cyclic sugar moiety with enhanced stability.
| Evidence Dimension | Bioisosteric Role |
| Target Compound Data | Introduces a cyclohexenyl group, a metabolically stable bioisostere for furanose. |
| Comparator Or Baseline | Cyclohexanecarbonyl chloride: Introduces a cyclohexyl group, a bioisostere for phenyl or t-butyl groups. |
| Quantified Difference | Qualitative functional difference: one mimics cyclic sugars for metabolic stability, the other provides bulk and 3D shape. |
| Conditions | Drug design and medicinal chemistry context. |
For researchers designing drugs with improved metabolic stability by replacing furanose-like moieties, this compound is the specific precursor required for the desired bioisosteric substitution.
Procuring 1-cyclohexenecarbonyl chloride provides a direct route for high-yield amide formation under mild conditions. The reaction of acyl chlorides with amines is a standard, highly efficient method. The alternative, starting with 1-cyclohexenecarboxylic acid, requires conversion to the acyl chloride, typically with thionyl chloride (SOCl2) or oxalyl chloride, which involves handling corrosive and toxic reagents and generates gaseous byproducts (SO2, HCl). While effective, this adds a unit operation, requires specific equipment for handling acid gases, and introduces process safety considerations that are bypassed when starting directly with the acyl chloride.
| Evidence Dimension | Process Efficiency and Safety |
| Target Compound Data | Direct, one-step acylation with amines. |
| Comparator Or Baseline | 1-Cyclohexenecarboxylic acid: Requires a preliminary, hazardous chlorination step before acylation. |
| Quantified Difference | Eliminates one full synthesis step and the handling of hazardous chlorinating agents. |
| Conditions | Standard laboratory or industrial scale amide synthesis. |
This compound offers a more streamlined, safer, and potentially more cost-effective workflow for producing target amides by eliminating the need for an in-house chlorination step.
The dual functionality of 1-cyclohexenecarbonyl chloride—a reactive acyl chloride and a polymerizable double bond—makes it a valuable monomer for creating functional polymers. The acyl chloride group can be used to attach the molecule to a polymer backbone or other monomers, while the cyclohexene double bond remains available for subsequent addition polymerization or cross-linking reactions. This capability is absent in its saturated analog, cyclohexanecarbonyl chloride, which can only participate in condensation polymerization (e.g., forming polyamides or polyesters) but lacks the vinyl group for further modification. This makes 1-cyclohexenecarbonyl chloride a specific choice for producing polymers with pendant cyclohexenyl groups, which can impart unique thermal or mechanical properties.
| Evidence Dimension | Polymerization Capability |
| Target Compound Data | Can participate in both condensation (via acyl chloride) and addition (via double bond) polymerization. |
| Comparator Or Baseline | Cyclohexanecarbonyl chloride: Can only participate in condensation polymerization. |
| Quantified Difference | Provides an additional reactive site (C=C bond) for polymerization or post-polymerization modification. |
| Conditions | Synthesis of specialty polymers and materials. |
For material scientists aiming to create polymers with reactive pendant groups for cross-linking or grafting, this compound provides a specific functionality that its saturated analog cannot.
This compound is the specific reagent for synthesizing molecules where a cyclohexenyl group is used as a metabolically robust replacement for a sugar-like furanose ring, a key strategy in designing certain antiviral agents to improve their pharmacokinetic profile.
Ideal for use as a monomer in material science applications where polymers with reactive pendant groups are desired. The incorporated cyclohexene ring can be used as a handle for subsequent cross-linking, grafting, or other modifications to tune the final material properties.
In multi-step syntheses, procuring this acyl chloride directly allows for efficient and high-yield formation of cyclohexenyl amides, avoiding the process steps and safety hazards associated with converting the corresponding carboxylic acid in-house.